molecular formula C8H6BrNO B1284123 7-Bromo-2,3-dihydro-isoindol-1-one CAS No. 200049-46-3

7-Bromo-2,3-dihydro-isoindol-1-one

Cat. No. B1284123
M. Wt: 212.04 g/mol
InChI Key: XTWPGJGLJLJZHW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-isoindol-1-one is a compound that is structurally related to various synthesized derivatives discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, the related research provides insights into the synthesis, molecular structure, and chemical properties of similar brominated heterocyclic compounds.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a topic of interest in several papers. For instance, a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles is described, which involves the reaction of phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization . Another paper discusses the synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction involving a Williamson-type reaction followed by intramolecular C–N bond cyclization . These methods could potentially be adapted for the synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is crucial for their reactivity and potential applications. In one study, the crystal and molecular structure of a complex containing a 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one was determined, highlighting the importance of molecular interactions such as hydrogen bonds in the formation of supramolecular structures . This information can be useful in predicting the behavior of 7-Bromo-2,3-dihydro-isoindol-1-one in various environments.

Chemical Reactions Analysis

The reactivity of brominated heterocycles is explored in several papers. For example, the substitution of bromine atoms in perylene derivatives allows for the attachment of various substituents, demonstrating the versatility of brominated compounds in chemical reactions . Additionally, the role of halogen substituents in halogen bonding is investigated, which is relevant for understanding the intermolecular interactions involving 7-Bromo-2,3-dihydro-isoindol-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure and substituents. The synthesis of 4,5-dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones and their ability to form halogen bonds is an example of how halogen substituents affect the properties and supramolecular architecture of these compounds . Such insights are valuable for predicting the properties of 7-Bromo-2,3-dihydro-isoindol-1-one.

Scientific Research Applications

Synthetic Methodology

Kobayashi et al. (2016) developed a synthetic approach for 2,3-dihydro-1H-isoindol-1-one derivatives, which potentially includes 7-Bromo-2,3-dihydro-isoindol-1-one. This method involves the reaction of N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium, possibly leading to the formation of 2H-isoindole derivatives that are oxidized during workup to produce the desired compounds (Kobayashi & Chikazawa, 2016).

Antibacterial Properties

In a study by Ahmed et al. (2006), the synthesis of alkoxy isoindole-1,3-diones, which may be related to 7-Bromo-2,3-dihydro-isoindol-1-one, was reported. These compounds were screened for antibacterial properties, suggesting potential chemotherapeutic applications (Ahmed et al., 2006).

Synthesis of Related Isoindole Derivatives

Li et al. (2016) described a synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, indicating the versatility of bromo-isoindole derivatives in creating complex molecular structures (Li, Li, & Gao, 2016).

Isoindole-1-Thiones Synthesis

Kobayashi et al. (2013) explored the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, a closely related compound to 7-Bromo-2,3-dihydro-isoindol-1-one. This study highlights the potential for developing novel compounds with varying functional groups (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Antitumor Properties

Dubois et al. (1978) reported on the antitumor evaluation of compounds containing the isoindole ring system, suggesting that derivatives of 7-Bromo-2,3-dihydro-isoindol-1-one may have potential in cancer research (Dubois, Lin, & Beisler, 1978).

Applications in Organic Chemistry

Kobayashi and Kuroda (2015) developed a synthesis of 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the broader applicability of isoindole-based compounds in organic synthesis (Kuroda & Kobayashi, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves .

properties

IUPAC Name

7-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPGJGLJLJZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571342
Record name 7-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-isoindol-1-one

CAS RN

200049-46-3
Record name 7-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3-dihydro-1H-isoindol-1-one
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Synthesis routes and methods

Procedure details

In a similar manner to Step 4 of Example 16, 3-hydroxy-7-bromo-2-(1-methyl-1-phenylethyl)isoindolinone (3.00 mg, 0.867 mmol) was dissolved in nitromethane (12 mL), and the solution was treated with trifluoroacetic acid (0.668 mL, 8.67 mmol) and triethylsilane (0.277 mL, 1.73 mmol), followed by purification by preparative thin-layer chromatography (chloroform/methanol=12/1) to obtain 7-bromoisoindolinone (140 mg, yield 76%).
Name
3-hydroxy-7-bromo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.668 mL
Type
reactant
Reaction Step Two
Quantity
0.277 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Hughes, SL Emanuel, HR O'Grady… - Bioorganic & medicinal …, 2008 - Elsevier
A novel series of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones designed to be inhibitors of VEGF-R2 kinase was synthesized and found to potently inhibit VEGF-R2 and Aurora-A …
Number of citations: 25 www.sciencedirect.com

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